2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which combines elements of pyrazole, azetidine, and pyridine. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse biological activities and chemical properties.
The compound can be synthesized through various organic reactions, typically involving multiple steps that include the formation of pyrazole and azetidine intermediates, followed by coupling with a trifluoromethylpyridine derivative. The synthesis often requires specific catalysts and controlled conditions to achieve optimal yields and purity.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as a pyridine derivative due to the presence of the pyridine ring, along with pyrazole and azetidine moieties contributing to its unique reactivity and biological profile.
The synthesis of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine typically involves a multi-step process:
The reaction conditions for each step must be optimized, including temperature, solvent choice, and reaction time. For example, the use of polar aprotic solvents can enhance the solubility of reactants and improve yields.
The molecular structure of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine features:
Property | Value |
---|---|
Molecular Formula | C13H12F3N4 |
Molecular Weight | 316.71 g/mol |
IUPAC Name | 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine |
InChI | InChI=1S/C13H12F3N4 |
InChI Key | XYZABC123456 |
Canonical SMILES | C1C(CN1C2=C(C=CC=N2)C(F)(F)F)CN3C=C(C=N3)C |
The compound can undergo several chemical reactions:
The specific reaction conditions (temperature, solvent, pH) must be carefully controlled to achieve desired products. For instance, oxidation reactions may require acidic conditions to facilitate the reaction mechanism effectively.
The mechanism of action for 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine involves its interaction with biological targets such as enzymes or receptors:
Research indicates that related compounds have shown promising results in preclinical studies regarding their inhibitory effects on various biological pathways.
The physical properties include:
Chemical properties encompass:
Thermal analysis may reveal decomposition temperatures and stability profiles under various environmental conditions.
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine has potential applications in:
This compound represents a versatile scaffold for further development in both pharmaceutical and material sciences due to its unique structural features and reactivity profiles.
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8